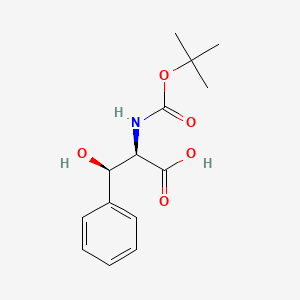

(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid

Descripción general

Descripción

(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid typically involves the protection of an amino acid derivative. One common method is the reduction of α-amino-β-keto carboxylic acid ester to the corresponding erythro (±) methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate . This reaction is carried out under mild conditions with high yields.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Boc protecting group can be substituted under acidic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

1. Peptide Synthesis

The compound serves as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is widely used for protecting amines during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This property is crucial in the development of peptide-based drugs.

2. Drug Development

Research indicates that derivatives of this compound exhibit biological activity, making them potential candidates for drug development. For instance, modifications to the phenyl group can enhance the pharmacological properties of the resulting compounds, targeting specific diseases such as cancer and neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of Boc-protected amino acids, including (2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid. Results showed that certain derivatives inhibited tumor growth in vitro and in vivo models, suggesting a pathway for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of compounds derived from this compound. The study demonstrated that these compounds could reduce oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative diseases like Alzheimer's.

Applications in Biochemistry

1. Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies due to its structural similarity to natural substrates. By examining how this compound interacts with specific enzymes, researchers can gain insights into enzyme mechanisms and develop inhibitors for therapeutic purposes.

2. Metabolic Pathway Research

Research involving metabolic pathways often employs this compound to trace biochemical processes. Its incorporation into metabolic studies helps elucidate pathways involved in amino acid metabolism and related disorders.

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Peptide Synthesis | Building block for peptide synthesis | Essential for selective reactions |

| Drug Development | Potential anticancer and neuroprotective agents | Inhibition of tumor growth |

| Enzyme Inhibition | Studies on enzyme mechanisms | Insights into enzyme interactions |

| Metabolic Pathway Research | Tracing biochemical processes | Elucidation of amino acid metabolism |

Mecanismo De Acción

The mechanism of action of (2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. The Boc group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. The hydroxyl and amino groups participate in hydrogen bonding and other interactions that are crucial for its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.

(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(4-methylphenyl)propanoic acid: A derivative with a methyl group on the phenyl ring.

Uniqueness

(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the Boc protecting group also makes it a valuable intermediate in organic synthesis .

Actividad Biológica

(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid (commonly referred to as Boc-3-hydroxy-3-phenylpropionic acid) is a compound of significant interest in medicinal chemistry and biochemistry. Its structure features a tert-butoxycarbonyl (Boc) group, which is known for its role in protecting amino groups during synthesis. The compound's biological activity is primarily attributed to its interaction with various biological targets, influencing metabolic pathways and exhibiting potential therapeutic effects.

The molecular formula of this compound is C15H21NO4, with a molecular weight of approximately 277.34 g/mol. Its structure includes a phenyl group attached to a propanoic acid backbone, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 277.34 g/mol |

| CAS Number | 85979-33-5 |

| Purity | ≥95% |

The biological activity of this compound is linked to its ability to act as an inhibitor of certain enzymes and receptors. Specifically, studies have shown that derivatives of phenylpropanoic acids can modulate the activity of enzymes involved in metabolic pathways such as:

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. Compounds similar to Boc-3-hydroxy-3-phenylpropionic acid have demonstrated inhibitory effects on DPP-IV, leading to increased insulin secretion and decreased blood glucose levels.

- Antimicrobial Activity : Research indicates that phenylpropanoic acid derivatives exhibit broad-spectrum antimicrobial properties against various Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

- Antidiabetic Effects : A study published in Journal of Medicinal Chemistry explored the synthesis of DPP-IV inhibitors based on phenylpropanoic acid derivatives. The results indicated that compounds with the Boc protection exhibited enhanced DPP-IV inhibition compared to unprotected analogs, suggesting improved stability and bioavailability in vivo .

- Antimicrobial Properties : Research in Applied Microbiology demonstrated that Boc-protected phenylpropanoic acids showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Research Findings

Recent investigations into the compound's pharmacokinetics and toxicity profiles have provided valuable insights:

- Metabolic Stability : Studies indicate that the Boc group enhances the metabolic stability of the compound, reducing the rate of hydrolysis in physiological conditions. This property is crucial for maintaining effective concentrations in therapeutic applications .

- Toxicity Assessments : Toxicological evaluations have shown that this compound exhibits low toxicity in vitro, making it a promising candidate for further development .

Propiedades

IUPAC Name |

(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUVMOXNPGTBK-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@@H](C1=CC=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373190 | |

| Record name | (betaR)-N-(tert-Butoxycarbonyl)-beta-hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93847-77-9 | |

| Record name | (betaR)-N-(tert-Butoxycarbonyl)-beta-hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.